(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane
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Overview
Description
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H18OSi. This compound is characterized by the presence of a methoxy group, a phenyl group, and a trimethylsilyl group attached to a penta-1,4-diynyl backbone. It is a colorless to pale yellow liquid that is volatile at room temperature and soluble in common organic solvents such as ethanol, diethyl ether, and dimethylformamide .
Preparation Methods
The synthesis of (3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with 3-methoxy-3-phenylpropargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Coupling Reactions: The compound can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Scientific Research Applications
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also form stable complexes with transition metals, which can catalyze various organic transformations. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity by protecting reactive sites and facilitating selective reactions .
Comparison with Similar Compounds
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane can be compared with similar compounds such as:
Trimethyl(penta-1,4-diyn-1-yl)silane: This compound lacks the methoxy and phenyl groups, making it less versatile in certain synthetic applications.
Phenoxytrimethylsilane: This compound contains a phenoxy group instead of a methoxy group, which can lead to different reactivity and applications.
Triisopropyl(trimethylsilyl)ethynylsilane: This compound has a different substitution pattern on the silicon atom, affecting its steric and electronic properties.
Properties
CAS No. |
165055-35-6 |
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Molecular Formula |
C15H18OSi |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
(3-methoxy-3-phenylpenta-1,4-diynyl)-trimethylsilane |
InChI |
InChI=1S/C15H18OSi/c1-6-15(16-2,12-13-17(3,4)5)14-10-8-7-9-11-14/h1,7-11H,2-5H3 |
InChI Key |
BSFIRKQLXAJJFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#C)(C#C[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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